molecular formula C20H25N3 B12477342 N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine

N,N-dimethyl-N'-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine

Cat. No.: B12477342
M. Wt: 307.4 g/mol
InChI Key: LGAJYIFSUMPSAB-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzene Ring: The benzene ring is then attached to the pyrrolidine ring through a series of substitution reactions.

    Dimethylation: The final step involves the dimethylation of the amine groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine: Similar in structure but may have different substituents or functional groups.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring but with different substituents.

    Benzene Derivatives: Compounds containing the benzene ring but with different substituents.

Uniqueness

The uniqueness of N,N-dimethyl-N’-{(E)-[3-methyl-4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine lies in its specific combination of the pyrrolidine and benzene rings, along with the dimethylated amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylideneamino]aniline

InChI

InChI=1S/C20H25N3/c1-16-14-17(6-11-20(16)23-12-4-5-13-23)15-21-18-7-9-19(10-8-18)22(2)3/h6-11,14-15H,4-5,12-13H2,1-3H3

InChI Key

LGAJYIFSUMPSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N(C)C)N3CCCC3

Origin of Product

United States

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